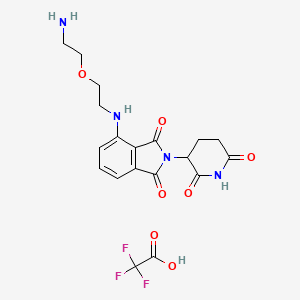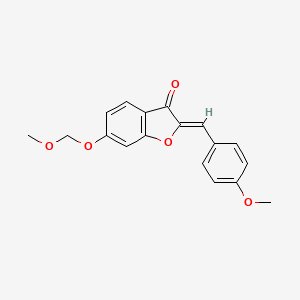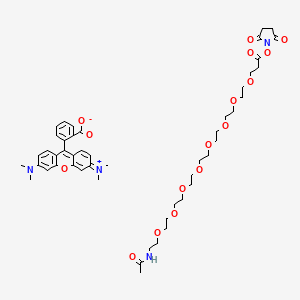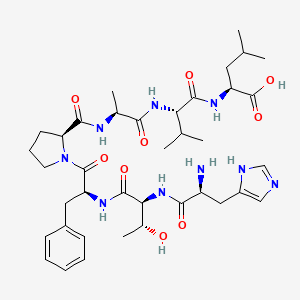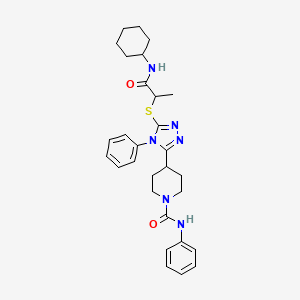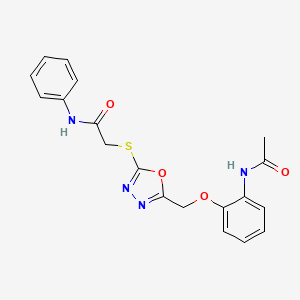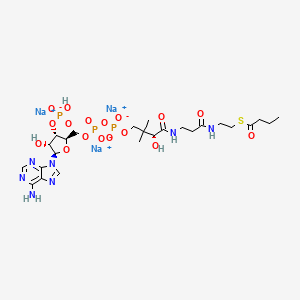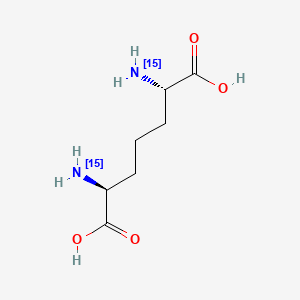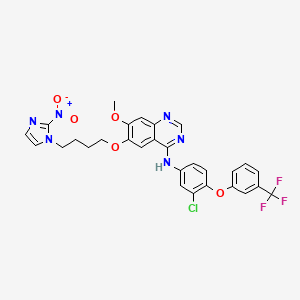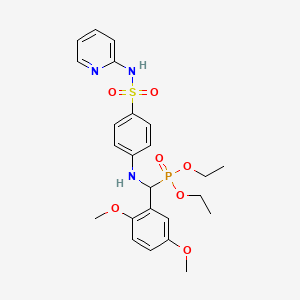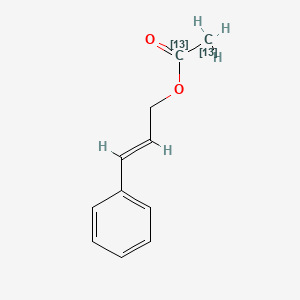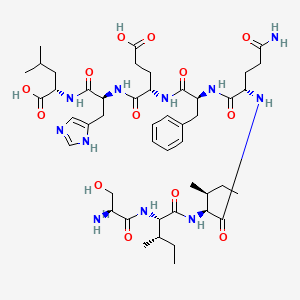
OVA-Q4H7 Peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The OVA-Q4H7 Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material, which is then subjected to cycles of deprotection and coupling reactions to elongate the peptide chain . The reaction conditions typically involve the use of protected amino acid derivatives, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA.
Industrial Production Methods
Industrial production of peptides like OVA-Q4H7 involves large-scale SPPS, which is automated to ensure high efficiency and yield. The process is followed by purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
化学反応の分析
Types of Reactions
The OVA-Q4H7 Peptide primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as phosphorylation and dephosphorylation, which are crucial for its biological activity .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Phosphorylation Reagents: Kinases
Dephosphorylation Reagents: Phosphatases
Major Products Formed
The primary product formed is the this compound itself. In biological systems, it can form phosphorylated derivatives, which play a role in signal transduction pathways .
科学的研究の応用
The OVA-Q4H7 Peptide is extensively used in immunological research. It serves as a model antigen for studying T cell responses, thymic selection, and TCR affinity . Its applications include:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigates T cell development and function.
Medicine: Explores potential therapeutic applications in immunotherapy.
Industry: Utilized in the production of research reagents and diagnostic tools
作用機序
The OVA-Q4H7 Peptide exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules, which are then recognized by TCRs on CD8+ T cells. This interaction initiates a cascade of intracellular signaling events, leading to T cell activation and differentiation . The peptide’s affinity for TCRs influences the strength and outcome of the immune response .
類似化合物との比較
Similar Compounds
SIINFEKL: The original ovalbumin peptide (257-264), known for its strong positive selection properties.
Q4R7: Another variant of the ovalbumin peptide with different affinity characteristics.
G4: A variant with a different amino acid substitution, affecting its binding properties
Uniqueness
The OVA-Q4H7 Peptide is unique due to its specific amino acid sequence (SIIQFEHL), which provides a distinct affinity profile for TCRs. This makes it a valuable tool for studying the fine-tuning of TCR responsiveness and thymic selection processes .
特性
分子式 |
C46H71N11O13 |
|---|---|
分子量 |
986.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H71N11O13/c1-7-25(5)37(57-45(68)38(26(6)8-2)56-39(62)29(47)22-58)44(67)52-30(14-16-35(48)59)40(63)53-32(19-27-12-10-9-11-13-27)42(65)51-31(15-17-36(60)61)41(64)54-33(20-28-21-49-23-50-28)43(66)55-34(46(69)70)18-24(3)4/h9-13,21,23-26,29-34,37-38,58H,7-8,14-20,22,47H2,1-6H3,(H2,48,59)(H,49,50)(H,51,65)(H,52,67)(H,53,63)(H,54,64)(H,55,66)(H,56,62)(H,57,68)(H,60,61)(H,69,70)/t25-,26-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1 |
InChIキー |
JSPLLEYJDBBPSC-YYSZAHCJSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


